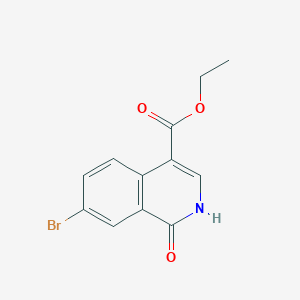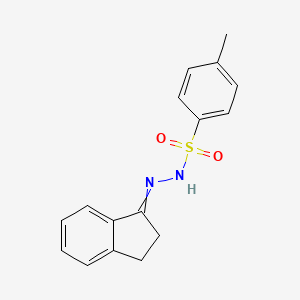
tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a cyclohexene ring with an azido group at the 6-position. The stereochemistry of the compound is specified by the (1S,6S) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring.
準備方法
The synthesis of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group on the cyclohexene ring is replaced by an azide ion.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the cyclohexene derivative with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
化学反応の分析
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate involves its reactivity with various biological and chemical targets. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful for labeling and tracking biomolecules in biological systems. The carbamate group can also undergo hydrolysis to release the active amine, which can interact with specific molecular targets in biological pathways.
類似化合物との比較
tert-Butyl ((1S,6S)-6-azidocyclohex-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,6S)-6-amino-2,2-difluorocyclohexyl)carbamate: This compound features an amino group instead of an azido group, which affects its reactivity and applications.
tert-Butyl ((1S,6S)-6-hydroxycyclohex-3-en-1-yl)carbamate:
tert-Butyl ((1S,6S)-6-bromocyclohex-3-en-1-yl)carbamate: The bromine atom introduces different reactivity patterns, particularly in substitution reactions.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and applications in various fields of research.
特性
分子式 |
C11H18N4O2 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
tert-butyl N-[(1S,6S)-6-azidocyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9(8)14-15-12/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)/t8-,9-/m0/s1 |
InChIキー |
QIPXGVMEDKYNOO-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1N=[N+]=[N-] |
正規SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)


![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)




